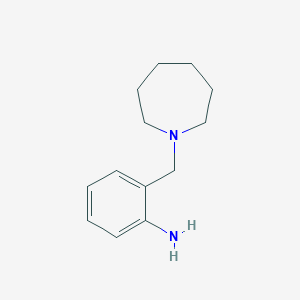
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a fluorobenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency and cost-effectiveness of the industrial process .
化学反応の分析
Types of Reactions
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sulfonyl chlorides, nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The fluorobenzenesulfonamide moiety is particularly important for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups, used in the synthesis of various pharmaceuticals.
3,4-Dimethoxyphenylacetonitrile: Another related compound used as an intermediate in organic synthesis.
Uniqueness
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is unique due to its combination of a pyrrolidinone ring, dimethoxyphenyl group, and fluorobenzenesulfonamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-8-7-13(10-16(15)26-2)21-11-12(9-18(21)22)20-27(23,24)17-6-4-3-5-14(17)19/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXVHCHYHREQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2471081.png)



![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)
![N-phenyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2471086.png)
![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2471088.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2471098.png)
![2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2471100.png)

